2-(2-(Chloromethyl)pentyl)tetrahydrofuran
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Overview
Description
2-(2-(Chloromethyl)pentyl)tetrahydrofuran is an organic compound with the molecular formula C10H19ClO and a molecular weight of 190.71 g/mol . This compound is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a chloromethyl group attached to a pentyl chain. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with chloromethylpentane under specific conditions. One common method involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloromethyl group . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound is produced with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Chloromethyl)pentyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone .
Scientific Research Applications
2-(2-(Chloromethyl)pentyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2-(Chloromethyl)pentyl)tetrahydrofuran exerts its effects involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)tetrahydrofuran: A simpler analog with a single chloromethyl group attached to the tetrahydrofuran ring.
2-(2-(Chloromethyl)phenyl)tetrahydrofuran: Contains a phenyl group instead of a pentyl chain, leading to different chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and a wide range of uses in various fields .
Biological Activity
2-(2-(Chloromethyl)pentyl)tetrahydrofuran is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a chloromethyl group attached to a tetrahydrofuran ring. Its molecular formula is C5H11ClO, indicating it contains chlorine, which may contribute to its biological activities.
Antibacterial Activity
Research indicates that derivatives of tetrahydrofuran, including this compound, exhibit significant antibacterial properties. A study evaluated the antibacterial activity of synthesized N-substituted tetrahydrofuran derivatives against various bacterial strains. The results demonstrated that certain derivatives showed moderate to potent activity against Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .
Compound | Bacterial Strain | MIC (µg/mL) | % Inhibition |
---|---|---|---|
5c | S. aureus | 32 | 85 |
5f | E. coli | 16 | 78 |
5e | P. aeruginosa | 64 | 70 |
Table 1: Antibacterial activity of tetrahydrofuran derivatives .
Anti-inflammatory Activity
In addition to antibacterial effects, compounds similar to tetrahydrofuran have been studied for their anti-inflammatory properties. For instance, certain tetrahydrofuran derivatives have shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Other Pharmacological Effects
Tetrahydrofuran derivatives have also been investigated for their potential as antidepressants and antiviral agents. Studies suggest that these compounds may interfere with viral replication processes or modulate neurotransmitter levels, thus providing therapeutic benefits in various conditions .
Study on Antibacterial Efficacy
A specific study focused on the synthesis of N-substituted derivatives of tetrahydrofuran and their evaluation against bacterial strains. The synthesized compound 5c demonstrated moderate antibacterial activity across all tested strains, with a particular efficacy against S. aureus, showing MIC values comparable to ciprofloxacin . This highlights the potential of such compounds in developing new antibacterial agents.
Anti-inflammatory Mechanism Exploration
In another investigation, researchers explored the anti-inflammatory mechanisms of tetrahydrofuran derivatives. The study revealed that these compounds could inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C10H19ClO |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-[2-(chloromethyl)pentyl]oxolane |
InChI |
InChI=1S/C10H19ClO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h9-10H,2-8H2,1H3 |
InChI Key |
QTLMCDDGRLBZPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1CCCO1)CCl |
Origin of Product |
United States |
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